molecular formula C17H13ClN2O2 B11402665 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide

Cat. No.: B11402665
M. Wt: 312.7 g/mol
InChI Key: KWYTYRRRCGRRGQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the oxazole-chlorophenyl intermediate with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxazole oxides or chlorophenyl oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide: Shares structural similarities with the presence of a chlorophenyl group and a benzamide moiety.

    N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: Contains a chlorophenyl group and a sulfonamide moiety.

Uniqueness

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-3-2-4-13(9-11)17(21)19-16-10-15(20-22-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H,19,21)

InChI Key

KWYTYRRRCGRRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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